Comparative Physicochemical and Predicted ADME Profile vs. Primary Amine Analog
The presence of an N-methyl group in Methyl(oxan-3-ylmethyl)amine confers a distinct physicochemical profile compared to its primary amine analog, (tetrahydro-pyran-3-yl)methylamine (CAS 7179-99-9) . The increased lipophilicity and steric bulk can impact membrane permeability and metabolic stability . The predicted pKa of 10.22 for the target compound is a key differentiator for its protonation state at physiological pH compared to the primary amine, which influences its interaction with biological targets and formulation properties .
| Evidence Dimension | pKa (Basicity) and Lipophilicity |
|---|---|
| Target Compound Data | Predicted pKa: 10.22±0.10; Molecular weight: 129.20 g/mol; LogP: (Data not found) |
| Comparator Or Baseline | (tetrahydro-pyran-3-yl)methylamine (CAS 7179-99-9); Molecular weight: 115.18 g/mol |
| Quantified Difference | Molecular weight difference of +14.02 g/mol (methyl group); pKa difference: (Data not found for comparator) |
| Conditions | In silico prediction; standard conditions for molecular property calculations |
Why This Matters
The N-methyl group modulates basicity, lipophilicity, and steric properties, which are critical for optimizing binding affinity, cell permeability, and metabolic stability in drug discovery programs.
